(4,4,4-Trifluorobutyl)thiocyanate

Übersicht

Beschreibung

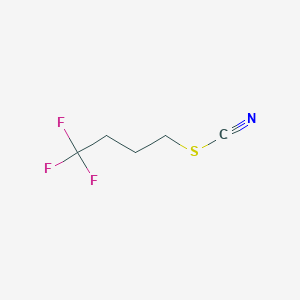

(4,4,4-Trifluorobutyl)thiocyanate is an organosulfur compound with the molecular formula C5H6F3NS. It is characterized by the presence of a trifluorobutyl group attached to a thiocyanate functional group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(4,4,4-Trifluorobutyl)thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4,4,4-trifluorobutanol with thiocyanic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced purification techniques to obtain the desired product. The industrial production methods are designed to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiocyanate group participates in displacement reactions with nucleophiles:

Electrophilic and Radical Pathways

-

Electrophilic activation : The thiocyanate sulfur reacts with electrophiles (e.g., H<sub>2</sub>O<sub>2</sub>/TFAA) to form sulfonyl cyanides :

. -

Radical thiocyanation : Under photoredox conditions, CF<sub>3</sub>-substituted thiocyanates engage in multicomponent couplings .

Functionalization via One-Pot Protocols

Crude thiocyanate intermediates can be further derivatized without isolation :

-

Thiocyanate → Thioether : Treatment with Grignard reagents or organozinc species.

-

Thiocyanate → Isothiocyanate : Oxidation with Selectfluor or hypervalent iodine reagents .

-

Thiocyanate → Trifluoromethylthioether : Sandmeyer-type reactions using TMSCF<sub>3</sub> and Cs<sub>2</sub>CO<sub>3</sub> .

Mechanistic Considerations

-

Dealkylative cyanation : Proceeds via a cyanosulfonium triflate intermediate, followed by counteranion-mediated dealkylation .

-

Radical pathways : Thiocyanate radicals (·SCN) form under oxidative or photoredox conditions, enabling C–H functionalization .

Stability and Byproduct Analysis

-

Thermal stability : Decomposition above 150°C releases HCN and sulfur oxides.

-

Competing pathways : Competing N- vs. S-alkylation observed in reactions with ambident nucleophiles (e.g., amines) .

Unresolved Challenges

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4,4,4-Trifluorobutyl)thiocyanate serves as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and thiocyanation processes. It is particularly useful in creating complex molecules in medicinal chemistry and materials science.

Table 1: Key Reactions Involving this compound

Biochemical Applications

In biochemistry, this compound is explored for its potential to modulate enzyme activity. Its ability to form covalent bonds with thiol groups in proteins allows it to act as an inhibitor or activator in various biochemical pathways.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways by modifying active site residues. This property is being investigated for potential therapeutic applications in drug development.

Agricultural Chemistry

The compound is also utilized as an intermediate in the synthesis of agrochemicals . Its unique properties enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability.

Table 2: Agricultural Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Pesticide Development | Used in formulating effective pesticide agents | |

| Herbicide Formulation | Enhances the stability of herbicidal compounds |

Industrial Applications

In industrial settings, this compound is employed for producing specialty chemicals and materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and chemical resistance.

Wirkmechanismus

The mechanism of action of (4,4,4-Trifluorobutyl)thiocyanate involves its interaction with molecular targets through its functional groups. The trifluorobutyl group can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The thiocyanate group can participate in nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4,4,4-Trifluorobutyl)amine: Similar in structure but contains an amine group instead of a thiocyanate group.

(4,4,4-Trifluorobutyl)chloride: Contains a chloride group instead of a thiocyanate group.

(4,4,4-Trifluorobutyl)alcohol: Contains a hydroxyl group instead of a thiocyanate group.

Uniqueness

(4,4,4-Trifluorobutyl)thiocyanate is unique due to the presence of both trifluorobutyl and thiocyanate groups, which impart distinct chemical properties. The trifluorobutyl group enhances the compound’s stability and lipophilicity, while the thiocyanate group provides reactivity towards nucleophiles and electrophiles. This combination makes it a versatile reagent in chemical synthesis and industrial applications .

Biologische Aktivität

(4,4,4-Trifluorobutyl)thiocyanate is a compound that has garnered attention due to its potential biological activities, particularly in relation to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a trifluorobutyl group attached to a thiocyanate moiety. The unique structural features impart distinct physicochemical properties that influence its biological activity. The trifluorobutyl group enhances lipophilicity, which can affect cellular uptake and distribution in biological systems.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Pathogen Growth : Studies have indicated that thiocyanate derivatives exhibit potent inhibitory effects against various pathogens. For instance, certain thiocyanate compounds have shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for these compounds can be in the low nanomolar range, indicating strong anti-replicative properties .

- Antimicrobial Properties : Thiocyanates are known for their antimicrobial effects. Research has demonstrated that thiocyanate ions can enhance the antibacterial activity of other compounds by facilitating their uptake into bacterial cells . This mechanism is particularly relevant in the context of respiratory infections and cardiovascular diseases where thiocyanates may play a protective role.

- Anti-inflammatory Effects : There is evidence suggesting that thiocyanates can modulate inflammatory responses. Preclinical studies have pointed to their potential in reducing inflammation in pulmonary and cardiovascular models . This effect is attributed to their ability to regulate oxidative stress and influence redox signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Study on T. cruzi : A significant study focused on the development of thiocyanate derivatives showed that modifications in the chemical structure could lead to enhanced potency against T. cruzi. For example, the introduction of different substituents at specific positions on the aromatic ring led to variations in biological activity, with some derivatives achieving IC50 values as low as 25 µM .

- Antimicrobial Activity Assessment : In another study assessing the antimicrobial efficacy of thiocyanates, it was found that compounds with higher lipophilicity exhibited improved penetration into bacterial cells and greater antibacterial potency. This was particularly evident in strains such as Staphylococcus aureus and Helicobacter pylori, where MIC values were significantly reduced when combined with lipophilic thiols .

- Inflammation Modulation : Research has also highlighted the role of thiocyanates in modulating inflammatory responses in animal models. The administration of thiocyanate ions demonstrated a reduction in markers of inflammation and oxidative stress, suggesting potential therapeutic applications in conditions like cystic fibrosis and other inflammatory diseases .

Data Table: Biological Activity Summary

| Compound | Target Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | T. cruzi | 25 | Inhibition of replication |

| Thiocyanate Derivative A | Staphylococcus aureus | 5 | Enhanced cell penetration |

| Thiocyanate Derivative B | Helicobacter pylori | 2.2 | Oxidative stress modulation |

| Thiocyanate Ion | Inflammatory Models | N/A | Anti-inflammatory effects |

Eigenschaften

IUPAC Name |

4,4,4-trifluorobutyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NS/c6-5(7,8)2-1-3-10-4-9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUVPAYEMVGXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627825 | |

| Record name | 4,4,4-Trifluorobutyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212190-13-1 | |

| Record name | 4,4,4-Trifluorobutyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.